molecular formula C18H21N5O2 B2547841 N-(4-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)phenyl)acetamide CAS No. 2034553-75-6

N-(4-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)phenyl)acetamide

Cat. No.: B2547841
CAS No.: 2034553-75-6
M. Wt: 339.399
InChI Key: UCURZXNGOCNLSB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “N-(4-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)phenyl)acetamide” includes a cyclopropyl group, a 1H-1,2,3-triazol-1-yl group, and a pyrrolidine-1-carbonyl group . The exact structure and conformation of this compound would need to be determined through techniques such as X-ray crystallography .

Scientific Research Applications

Antimicrobial and Antifungal Applications

A series of compounds synthesized by the condensation of triazole derivatives have been reported to exhibit promising in vitro antibacterial, antifungal, and anti-tuberculosis activity. These compounds, characterized by their triazole ring systems, are noted for their wide range of pharmaceutical activities, including anti-inflammatory, analgesic, and antimicrobial effects. The structural elucidation of these compounds was carried out using various spectroscopic methods, confirming their potential as antimicrobial agents (Mahyavanshi et al., 2011).

Further research into N-substituted derivatives highlighted their synthesis and evaluation for antimicrobial activity. These derivatives were synthesized through reactions involving amines and cyclic amides, showcasing the versatility of N-(4-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)phenyl)acetamide as a precursor for developing compounds with potential antimicrobial applications (Palamarchuk et al., 2019).

Potential in Cancer Research

The compound has also been linked to research in cancer treatment. Modifications of its structure, such as the replacement of the acetamide group with alkylurea, have led to derivatives showing significant anticancer effects. These derivatives were evaluated against various human cancer cell lines, demonstrating potent antiproliferative activities. This suggests the potential of this compound derivatives as anticancer agents with reduced toxicity, further emphasizing the importance of structural modifications to enhance therapeutic efficacy (Wang et al., 2015).

Future Directions

The future directions for research on “N-(4-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)phenyl)acetamide” could include further studies on its synthesis, structure, reactivity, mechanism of action, and potential applications. This could involve in-depth experimental studies as well as computational modeling .

Properties

IUPAC Name

N-[4-[3-(4-cyclopropyltriazol-1-yl)pyrrolidine-1-carbonyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2/c1-12(24)19-15-6-4-14(5-7-15)18(25)22-9-8-16(10-22)23-11-17(20-21-23)13-2-3-13/h4-7,11,13,16H,2-3,8-10H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCURZXNGOCNLSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC(C2)N3C=C(N=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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